ethyl 4-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrimidine ring, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyphenylacetic acid with ethyl chloroformate to form ethyl 4-methoxyphenylacetate . This intermediate is then subjected to a series of reactions including carbamoylation, thiolation, and cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions such as:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or sulfanyl groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxyphenylacetate: Shares the 4-methoxyphenyl group but lacks the pyrimidine ring.
Thiophene derivatives: Contain sulfur atoms and are used in similar applications but have different core structures.
Uniqueness
Ethyl 4-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its combination of a pyrimidine ring with carbamoyl and sulfanyl groups, which confer specific chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
ethyl 4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-4-27-18(24)16-12(2)21-19(25)22-17(16)28-11-15(23)20-10-9-13-5-7-14(26-3)8-6-13/h5-8H,4,9-11H2,1-3H3,(H,20,23)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACWVVQFCKQCKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NCCC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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